molecular formula C14H26N2 B1464185 (3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine CAS No. 1072102-37-4

(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1464185
CAS No.: 1072102-37-4
M. Wt: 222.37 g/mol
InChI Key: RIAREDYVACQVIT-KBPBESRZSA-N
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Description

(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a cyclohexylmethyl group attached to an octahydropyrrolo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine include other heterocyclic compounds with similar ring structures, such as:

  • Pyrrolopyrazines
  • Cyclohexylmethyl derivatives
  • Octahydropyrrolo compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties. Its specific configuration and functional groups make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(3S,8aS)-3-(cyclohexylmethyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-2-5-12(6-3-1)9-13-11-16-8-4-7-14(16)10-15-13/h12-15H,1-11H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAREDYVACQVIT-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CN3CCCC3CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H]2CN3CCC[C@H]3CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine

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